2-(1H-indol-1-yl)-1-(4-(3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-indol-1-yl-1-[4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-26-13-9-18-21-20(27-22-18)16-7-10-23(11-8-16)19(25)14-24-12-6-15-4-2-3-5-17(15)24/h2-6,12,16H,7-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUKWISQFAVHOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NOC(=N1)C2CCN(CC2)C(=O)CN3C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1H-indol-1-yl)-1-(4-(3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)ethanone is a complex organic molecule that combines the pharmacological properties of indole, oxadiazole, and piperidine moieties. This article reviews the biological activities associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Molecular Formula
The molecular formula for this compound is , with a molecular weight of approximately 344.41 g/mol.
Structural Components
- Indole Moiety : Known for its diverse biological activities including anticancer and antimicrobial properties.
- Oxadiazole Ring : Associated with various pharmacological effects such as anti-inflammatory and antimicrobial activities.
- Piperidine Ring : Often linked to analgesic and cognitive-enhancing effects.
Target Interactions
The compound exhibits high affinity for multiple biological targets, including:
- Enzymatic Inhibition : It has been shown to inhibit acetylcholinesterase (AChE) and urease, which are crucial in neurodegenerative diseases and bacterial infections, respectively.
- Receptor Binding : Indole derivatives typically engage with serotonin receptors and other neurotransmitter systems, potentially influencing mood and cognition.
Biochemical Pathways
The compound's action may involve several biochemical pathways:
- Antioxidant Activity : By scavenging free radicals, it may protect cells from oxidative stress.
- Antimicrobial Activity : It disrupts bacterial cell wall synthesis or function through various mechanisms.
Anticancer Properties
Research indicates that derivatives of indole and oxadiazole demonstrate significant cytotoxic effects against various cancer cell lines. For instance:
- A study reported that similar compounds induced apoptosis in FaDu hypopharyngeal tumor cells more effectively than standard chemotherapy agents like bleomycin .
Antimicrobial Effects
The compound has shown promising results against several bacterial strains:
- Moderate to strong activity against Salmonella typhi and Bacillus subtilis was observed, indicating its potential as an antibacterial agent .
Enzyme Inhibition
The compound's ability to inhibit AChE suggests potential applications in treating Alzheimer's disease. Its IC50 values indicate strong inhibition compared to established drugs .
Case Studies
Recent studies have evaluated the biological activity of synthesized derivatives related to this compound:
- Antibacterial Activity : Compounds similar to this compound were tested against various strains. The results demonstrated effective inhibition with IC50 values ranging from 0.63 µM to 6.28 µM .
- Anticancer Studies : Research highlighted the effectiveness of similar indole derivatives in inducing apoptosis in cancer cells through specific signaling pathways .
- Enzyme Binding Studies : Bovine serum albumin (BSA) binding studies indicated a strong interaction between the compound and serum proteins, suggesting good bioavailability .
Data Tables
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Substitutions
1-(Thiophen-2-ylacetyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine ()
- Structure: Replaces indole with thiophene and substitutes oxadiazole with another thiophene.
- Key Differences :
- Thiophene rings (aromatic sulfur heterocycles) may reduce π-π stacking compared to indole’s nitrogen-containing aromatic system.
- Molecular weight: 359.46 g/mol (vs. ~420–440 g/mol estimated for the target compound).
- Implications : Lower molecular weight may improve bioavailability but reduce target specificity for indole-binding receptors (e.g., serotonin receptors) .
1-(4-{[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]methyl}piperidin-1-yl)-2-(3-methylphenyl)ethan-1-one ()
- Structure: Features a 4-fluorophenyl-substituted oxadiazole and a 3-methylphenyl group on ethanone.
- Key Differences :
- Fluorine substituent enhances electronegativity and metabolic stability.
- Predicted pKa: -0.60 (indicative of weak acidity vs. neutral target compound).
- Implications : The fluorophenyl group may increase blood-brain barrier penetration but reduce solubility compared to the 2-methoxyethyl group in the target compound .
Analogues with Alternative Core Scaffolds
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Derivatives ()
- Structure : Tetrazole ring replaces oxadiazole; aryl groups vary.
- Key Differences :
(4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone ()
- Structure : Piperazine replaces piperidine; indole is at the 2-position.
- Key Differences :
Physicochemical and Pharmacokinetic Properties
*Estimated based on structural similarity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
